molecular formula C7H12NNa2O5P B122143 N-Acetyl Glufosinate Sodium CAS No. 133659-60-6

N-Acetyl Glufosinate Sodium

Cat. No.: B122143
CAS No.: 133659-60-6
M. Wt: 267.13 g/mol
InChI Key: MXZGHOPHLLPFJZ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary target of N-Acetyl Glufosinate Sodium is glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

This compound inhibits the activity of GS, which leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This inhibition also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The herbicidal action of this compound is fast and is triggered by reactive oxygen species (ROS). This action is light-dependent, with no visual symptoms or ROS formation in the dark .

Biochemical Pathways

The inhibition of GS disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions . This disruption leads to an imbalance between ROS generation and scavenging . The activities of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase increase after treatment with this compound in an attempt to quench the nascent ROS burst .

Pharmacokinetics

It is known that the compound’s action is light-dependent . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The cascade of events triggered by the inhibition of GS leads to lipid peroxidation, forming the basis for the fast action of this compound . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS . This ROS formation leads to a burst of ROS, overwhelming the antioxidant machinery and the water–water cycle .

Action Environment

The action of this compound is influenced by environmental factors such as light. Its fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that the efficacy and stability of this compound could be affected by the light conditions in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Glufosinate Sodium typically involves the acetylation of glufosinate. The process begins with the reaction of glufosinate with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Glufosinate Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGHOPHLLPFJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12NNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601280
Record name Disodium 2-acetamido-4-(methylphosphinato)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133659-60-6
Record name Disodium 2-acetamido-4-(methylphosphinato)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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